molecular formula C11H9NO4 B8754000 1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID

1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID

Cat. No.: B8754000
M. Wt: 219.19 g/mol
InChI Key: RHPXKWHEJOXWEH-UHFFFAOYSA-N
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Description

1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID is a compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a cyclopropane ring attached to a carboxylic acid group and a benzo[d]oxazole moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID typically involves the reaction of 2-oxo-2,3-dihydrobenzo[d]oxazole with cyclopropanecarboxylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)CYCLOPROPANE-1-CARBOXYLIC ACID is unique due to the presence of both the cyclopropane ring and the benzo[d]oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

1-(2-oxo-3H-1,3-benzoxazol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9NO4/c13-9(14)11(3-4-11)6-1-2-8-7(5-6)12-10(15)16-8/h1-2,5H,3-4H2,(H,12,15)(H,13,14)

InChI Key

RHPXKWHEJOXWEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(=O)N3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-oxo-2,3-dihydro-benzooxazol-5-yl)-cyclopropanecarboxylic acid methyl ester (1.9 g, 8.1 mmol) in MeOH (20 mL) and water (2 mL) was added LiOH.H2O (1.7 g, 41 mmol) in portions at room temperature. The reaction mixture was stirred for 20 hours at 50° C. MeOH was removed by evaporation under vacuum before water (100 mL) and EtOAc (50 mL) were added. The aqueous layer was separated, acidified with HCl (3 mol/L) and extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylic acid (1.5 g, 84%). NMR (DMSO, 400 MHz) δ 12.32 (brs, 1H), 11.59 (brs, 1H), 7.16 (d, J=8.4 Hz, 1H), 7.00 (d, J=8.0 Hz, 1H), 1.44-1.41 (m, 2H), 1.13-1.10 (m, 2H). MS (ESI) m/e (M+H+) 218.1.
Name
LiOH.H2O
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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